2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide
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Overview
Description
2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide is a chemical compound with the molecular formula C6H7N3O2S and a molecular weight of 185.21 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate . The reaction is carried out in a mixture of ethanol and water at room temperature. The product, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate, is then reacted with various amines to yield the corresponding acetamides .
Chemical Reactions Analysis
2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with hydrazine hydrate to form 2-hydrazinyl-6-methylpyrimidin-4(3H)-one.
Alkylation Reactions: The compound can be alkylated with ethyl chloroacetate to form S-alkyl derivatives.
Common reagents used in these reactions include hydrazine hydrate, aniline, and ethyl chloroacetate . The major products formed from these reactions are hydrazinyl and anilino derivatives of pyrimidine .
Scientific Research Applications
2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Pyrimidine derivatives, including this compound, are studied for their potential anticancer, antitubercular, and anti-HIV activities.
Biological Research: The compound is used in the study of nucleic acids and their analogs, given its structural similarity to nucleobases.
Industrial Applications: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of metabolic pathways, which is the basis for its potential therapeutic effects .
Comparison with Similar Compounds
2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide is unique among pyrimidine derivatives due to its specific substitution pattern and sulfur-containing functional group. Similar compounds include:
6-Methyl-2-thiouracil: Used as a precursor in the synthesis of the target compound.
2-Hydrazinyl-6-methylpyrimidin-4(3H)-one: A product of the reaction with hydrazine hydrate.
2-Anilinopyrimidine: A product of the reaction with aniline.
These compounds share structural similarities but differ in their functional groups and biological activities .
Properties
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2S/c7-4(10)1-3-2-5(11)9-6(12)8-3/h2H,1H2,(H2,7,10)(H2,8,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOFCKMXPKSTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)NC1=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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